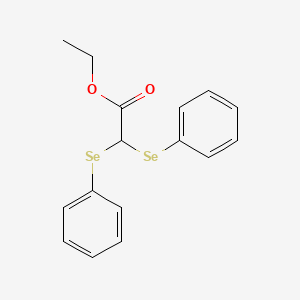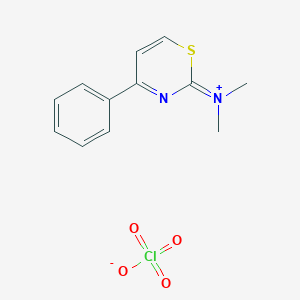
Di-n-butyl vinylenebis(thiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-n-butyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates, where the oxygen atoms are replaced by sulfur atoms. These compounds are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Di-n-butyl vinylenebis(thiocarbamate) can be synthesized through several methods. One common approach involves the reaction of di-n-butylamine with carbon disulfide (CS₂) and an alkyl halide. The reaction typically proceeds under mild conditions and does not require a catalyst . Another method involves the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates .
Industrial Production Methods
Industrial production of di-n-butyl vinylenebis(thiocarbamate) often involves large-scale reactions using readily available starting materials such as di-n-butylamine and carbon disulfide. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
化学反応の分析
Types of Reactions
Di-n-butyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into thiols.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiocarbamates .
科学的研究の応用
Di-n-butyl vinylenebis(thiocarbamate) has a wide range of scientific research applications:
作用機序
The mechanism of action of di-n-butyl vinylenebis(thiocarbamate) involves its ability to inhibit metal-dependent and sulfhydryl enzyme systems. This inhibition affects various biological processes, including fatty acid elongation and enzyme activity in fungi, bacteria, plants, and insects . The compound’s molecular targets include enzymes involved in these pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Dithiocarbamates: These compounds have a similar structure but contain two sulfur atoms instead of one.
Thiocarbamates: Compounds like N,N-dimethylthiocarbamate share a similar thiocarbamate group but differ in their alkyl substituents.
Uniqueness
Di-n-butyl vinylenebis(thiocarbamate) is unique due to its specific alkyl groups and its ability to form stable complexes with transition metals. This property makes it particularly useful in coordination chemistry and industrial applications .
特性
CAS番号 |
73622-79-4 |
|---|---|
分子式 |
C12H22N2O2S2 |
分子量 |
290.5 g/mol |
IUPAC名 |
S-butyl N-[(E)-2-(butylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C12H22N2O2S2/c1-3-5-9-17-11(15)13-7-8-14-12(16)18-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,14,16)/b8-7+ |
InChIキー |
ZDUQNQKBNZWKPZ-BQYQJAHWSA-N |
異性体SMILES |
CCCCSC(=O)N/C=C/NC(=O)SCCCC |
正規SMILES |
CCCCSC(=O)NC=CNC(=O)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)




![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
